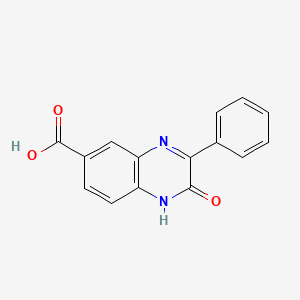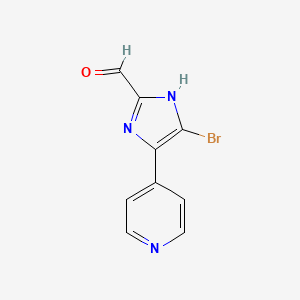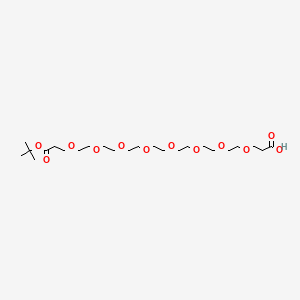
Zirconcene dihydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Zirconcene dihydride can be synthesized through several methods. One common approach involves the reduction of zirconocene dichloride with lithium aluminum hydride or similar reducing agents. Another method includes the reaction of zirconocene dichloride with tert-butyllithium, followed by hydrogenation to yield the dihydride complex .
Industrial Production Methods
While industrial production methods for this compound are not as well-documented as laboratory-scale syntheses, the principles remain similar. The use of efficient reducing agents and controlled reaction conditions are crucial for producing this compound on a larger scale.
化学反应分析
Types of Reactions
Zirconcene dihydride undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form zirconocene oxide complexes.
Reduction: It can act as a reducing agent in the reduction of carbonyl compounds.
Substitution: The hydrogen atoms in this compound can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrosilanes, alkyl halides, and carbonyl compounds. Typical reaction conditions involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, the reduction of carbonyl compounds with this compound yields alcohols, while substitution reactions can produce a variety of organozirconium complexes .
科学研究应用
Zirconcene dihydride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in the polymerization of alkenes and the reduction of carbonyl compounds.
Biology: Research is ongoing into its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: this compound’s ability to catalyze specific reactions makes it a candidate for use in pharmaceutical synthesis.
Industry: It is employed in the production of high-performance materials, such as adhesives and lubricants.
作用机制
The mechanism by which zirconcene dihydride exerts its effects involves the activation of the zirconium-hydrogen bonds. These bonds can undergo oxidative addition and reductive elimination, allowing this compound to participate in a variety of catalytic cycles. The molecular targets and pathways involved include the activation of alkenes and carbonyl compounds, leading to their subsequent transformation into useful products .
相似化合物的比较
Similar Compounds
Similar compounds to zirconcene dihydride include:
Titanocene dihydride: Another metallocene dihydride with similar reactivity but involving titanium instead of zirconium.
Hafnocene dihydride: A compound analogous to this compound but with hafnium as the central metal atom.
Uniqueness
This compound is unique due to its relatively low toxicity compared to other transition metal hydrides, its ability to catalyze a wide range of reactions, and its stability under various conditions. These properties make it a valuable tool in both academic research and industrial applications .
属性
分子式 |
C10H12Zr |
|---|---|
分子量 |
223.43 g/mol |
InChI |
InChI=1S/2C5H5.Zr.2H/c2*1-2-4-5-3-1;;;/h2*1-5H;;; |
InChI 键 |
VQFBYDXAIAGBFA-UHFFFAOYSA-N |
规范 SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[ZrH2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Tetrahydro-2-furanyl)methyl 2-[3-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoate](/img/structure/B13714389.png)
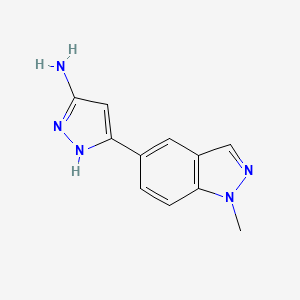
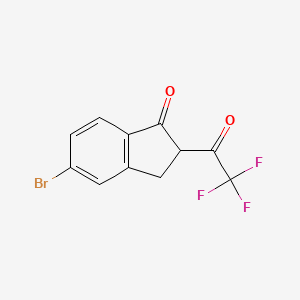


![Ethyl 3'-chloro-4'-sulfamoyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13714411.png)
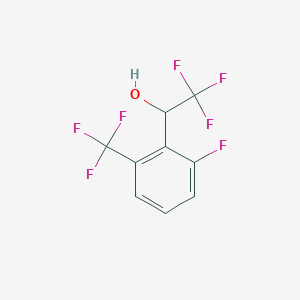
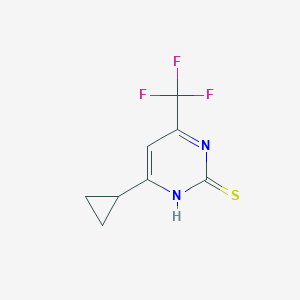
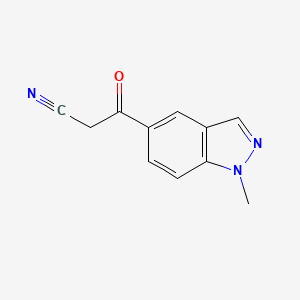
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(3-triethoxysilylpropylcarbamoylamino)ethoxy]ethyl]pentanamide](/img/structure/B13714435.png)
![N-((6-(7-Chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl)methyl)-N-(2-methoxyethyl)acetamide](/img/structure/B13714445.png)
